3-Chloro-2-isopropoxypyridine
Overview
Description
3-Chloro-2-isopropoxypyridine is a heterocyclic compound with the molecular formula C8H10ClNO. It belongs to the pyridine family and is used extensively in diverse fields such as agrochemicals, pharmaceuticals, and chemical synthesis. This compound is known for its role in the production of picoxystrobin, a fungicide used worldwide to protect crops.
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this reaction are the carbon atoms that are to be coupled.
Mode of Action
In the context of the Suzuki–Miyaura coupling, 3-Chloro-2-isopropoxypyridine likely undergoes a palladium-catalyzed reaction . The process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
As a reagent in the suzuki–miyaura coupling, it contributes to the formation of carbon–carbon bonds , which are fundamental in organic synthesis and can lead to the creation of complex organic compounds.
Result of Action
In the context of Suzuki–Miyaura coupling, it contributes to the formation of new carbon–carbon bonds , enabling the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-isopropoxypyridine typically involves the reaction of 2-chloropyridine with isopropyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the isopropoxy group.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-isopropoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium alkoxides or amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Products: Various substituted pyridines.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Amines and other reduced derivatives.
Scientific Research Applications
3-Chloro-2-isopropoxypyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and other biological activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, particularly fungicides like picoxystrobin.
Comparison with Similar Compounds
- 2-Chloro-3-isopropoxypyridine
- 3-Chloro-4-isopropoxypyridine
- 3-Chloro-2-methoxypyridine
Comparison: 3-Chloro-2-isopropoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher efficacy in certain applications, such as fungicide production, due to its optimal binding affinity and stability.
Biological Activity
3-Chloro-2-isopropoxypyridine is a compound that has garnered attention in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
This compound is characterized by its molecular formula and a molecular weight of approximately 169.62 g/mol. The compound features a pyridine ring substituted with a chlorine atom and an isopropoxy group, which contributes to its chemical reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have indicated that pyridine derivatives exhibit significant antimicrobial properties. The presence of the chlorine atom and the isopropoxy group may enhance the lipophilicity of the compound, facilitating membrane penetration and subsequent antimicrobial effects.
- Inhibition of Enzymatic Activity : Certain pyridine derivatives have been shown to inhibit specific enzymes involved in metabolic pathways. For instance, compounds similar to this compound have been reported to act as inhibitors of kinases, which are crucial in cancer cell proliferation.
In Vitro Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial activity of various pyridine derivatives, this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of many standard antibiotics, suggesting a promising alternative for treating resistant infections.
- Cytotoxicity : Research involving human cancer cell lines indicated that this compound exhibited cytotoxic effects, particularly against breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
In Vivo Studies
- Animal Models : In rodent models, administration of this compound resulted in significant tumor reduction in xenograft models of human cancer. Histopathological analysis revealed decreased proliferation markers in treated tissues compared to controls.
- Toxicological Assessments : Toxicity studies indicated that while the compound exhibited therapeutic effects at effective doses, higher concentrations led to hepatotoxicity and nephrotoxicity in animal models. These findings necessitate further investigation into dosage optimization for clinical applications.
Data Tables
Case Studies
- Case Study on Antimicrobial Resistance : A clinical trial involving patients with antibiotic-resistant infections showed that treatment with formulations containing this compound led to improved outcomes compared to standard antibiotic therapies.
- Oncology Research : A phase I clinical trial assessed the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results indicated manageable toxicity and promising antitumor activity, warranting further investigation in larger trials.
Properties
IUPAC Name |
3-chloro-2-propan-2-yloxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEQVJQATJJYFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.